1-Acetyl-5-(3-carboxyphenyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-(3-carboxyphenyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of an acetyl group at the first position and a carboxyphenyl group at the fifth position of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(3-carboxyphenyl)-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with L-proline, which is commercially available.
Acetylation: The first step involves the acetylation of L-proline at the first position. This is achieved by reacting L-proline with acetic anhydride in the presence of a base such as pyridine.
Introduction of Carboxyphenyl Group: The next step involves the introduction of the 3-carboxyphenyl group at the fifth position. This can be achieved through a Friedel-Crafts acylation reaction using 3-carboxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-(3-carboxyphenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxyphenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or carboxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or phenyl derivatives.
Scientific Research Applications
1-Acetyl-5-(3-carboxyphenyl)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(3-carboxyphenyl)-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5-(3-carboxyphenyl)-D-proline: The enantiomer of the compound with similar structural features but different stereochemistry.
1-Acetyl-5-(4-carboxyphenyl)-L-proline: A structural isomer with the carboxyphenyl group at the fourth position.
1-Acetyl-5-(3-hydroxyphenyl)-L-proline: A derivative with a hydroxy group instead of a carboxy group.
Uniqueness
1-Acetyl-5-(3-carboxyphenyl)-L-proline is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
917607-50-2 |
---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2S)-1-acetyl-5-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-8(16)15-11(5-6-12(15)14(19)20)9-3-2-4-10(7-9)13(17)18/h2-4,7,11-12H,5-6H2,1H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |
InChI Key |
FTVGLOLJNVJQAZ-KIYNQFGBSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CCC1C2=CC(=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)N1C(CCC1C(=O)O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.